molecular formula C19H24N2O2 B5105691 1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide

Cat. No.: B5105691
M. Wt: 312.4 g/mol
InChI Key: WZLISVKYLHLYFT-UHFFFAOYSA-N
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Description

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with phenylethyl and prop-2-enyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a more saturated compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets. The phenylethyl group can interact with aromatic amino acids in proteins, while the prop-2-enyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-N-(2-phenylethyl)-2-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-13-20-18(22)16-10-6-7-11-17(16)19(23)21-14-12-15-8-4-3-5-9-15/h2-9,16-17H,1,10-14H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLISVKYLHLYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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